Acetic acid;2,6,10-trimethyldodeca-2,6,10-triene-1,5,8,12-tetrol
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Overview
Description
Acetic acid;2,6,10-trimethyldodeca-2,6,10-triene-1,5,8,12-tetrol is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a triene system, making it a versatile molecule in synthetic chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2,6,10-trimethyldodeca-2,6,10-triene-1,5,8,12-tetrol typically involves multi-step organic reactions. One common method includes the initial formation of the triene system through a series of aldol condensations and subsequent hydroxylation steps to introduce the hydroxyl groups at specific positions . The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the reaction efficiency and product purity. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve high-purity products .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2,6,10-trimethyldodeca-2,6,10-triene-1,5,8,12-tetrol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triene system into saturated hydrocarbons.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as alkyl halides and acid chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives such as ketones, esters, and saturated hydrocarbons, which have applications in different chemical industries .
Scientific Research Applications
Acetic acid;2,6,10-trimethyldodeca-2,6,10-triene-1,5,8,12-tetrol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the manufacture of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of acetic acid;2,6,10-trimethyldodeca-2,6,10-triene-1,5,8,12-tetrol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The triene system can participate in electron transfer reactions, affecting cellular redox states and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Farnesol: A related compound with a similar triene system but fewer hydroxyl groups.
Farnesyl acetate: An ester derivative with similar structural features.
Geraniol: Another terpenoid alcohol with a similar backbone but different functional groups
Uniqueness
Acetic acid;2,6,10-trimethyldodeca-2,6,10-triene-1,5,8,12-tetrol is unique due to its combination of multiple hydroxyl groups and a triene system, which provides distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
113393-70-7 |
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Molecular Formula |
C23H42O12 |
Molecular Weight |
510.6 g/mol |
IUPAC Name |
acetic acid;2,6,10-trimethyldodeca-2,6,10-triene-1,5,8,12-tetrol |
InChI |
InChI=1S/C15H26O4.4C2H4O2/c1-11(6-7-16)8-14(18)9-13(3)15(19)5-4-12(2)10-17;4*1-2(3)4/h4,6,9,14-19H,5,7-8,10H2,1-3H3;4*1H3,(H,3,4) |
InChI Key |
KRDRDXBSZNBXJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCO)CC(C=C(C)C(CC=C(C)CO)O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O |
Origin of Product |
United States |
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